molecular formula C18H24ClN3O5S B1668550 N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride CAS No. 161314-70-1

N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

Cat. No. B1668550
M. Wt: 429.9 g/mol
InChI Key: ZVYIZSNCEAHMCF-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGS-27023A is a novel matrix metalloproteinase inhibitor.

Scientific Research Applications

  • Radiopharmaceutical Development :

    • Wagner et al. (2007) developed novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs), including N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide hydrochloride, for positron emission tomography (PET) imaging of activated MMPs in pathological processes. This research holds promise for enhancing the in vivo imaging of MMPs, which are critical in numerous diseases (Wagner et al., 2007).
  • Cancer Biomarker Research :

    • Zheng et al. (2004) conducted comparative studies using carbon-11 labeled MMP inhibitors, including N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide, as potential PET cancer biomarkers. The research explored these compounds' utility in imaging breast cancer models, contributing to the development of novel diagnostic tools (Zheng et al., 2004).
  • Anticonvulsant and Pain-Attenuating Properties :

    • King et al. (2011) explored primary amino acid derivatives related to N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide for their anticonvulsant activities. This study sheds light on novel classes of compounds that can potentially be used in the treatment of seizures and neuropathic pain (King et al., 2011).
  • Collagenase Inhibitor Research :

    • Nishizawa et al. (2009) investigated collagenase inhibitors, including N-Hydroxy-2(R)-[[(4-methoxysulfonyl)-(3-picolyl)-amino]-3-methylbutanamide hydrochloride monohydrate, for their effects on collagen degradation. This research is significant in understanding tissue remodeling and could have implications for wound healing and cosmetic applications (Nishizawa et al., 2009).

properties

CAS RN

161314-70-1

Product Name

N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

Molecular Formula

C18H24ClN3O5S

Molecular Weight

429.9 g/mol

IUPAC Name

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

InChI

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1

InChI Key

ZVYIZSNCEAHMCF-UNTBIKODSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGS 27023A
CGS-27023A
MMI 270B
MMI-270B
MMI270
MMI270B
N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 2
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 3
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 4
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 5
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride

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